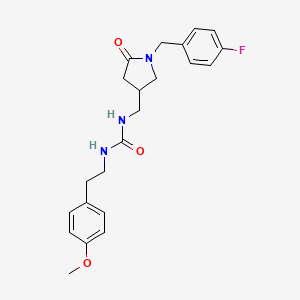

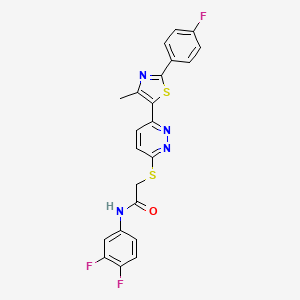

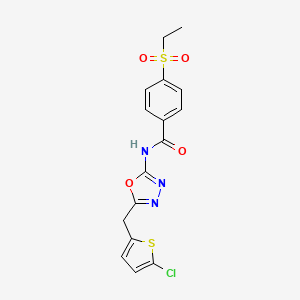

![molecular formula C8H13NO4S B2825545 3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide CAS No. 2247102-42-5](/img/structure/B2825545.png)

3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known by its IUPAC name 3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide , is a chemical compound with the molecular weight of 219.26 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the reactivity of tetrahydropyrrolo[1,2-b]isothiazole-3(2H)-one 1,1-dioxide framework . This scaffold possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality . The attached 3a-substituent had a significant impact on the course of the explored reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) . This indicates the molecular structure of the compound, including the number and arrangement of atoms, as well as the bonds between them.Chemical Reactions Analysis

The compound has shown different reactivity when interacting with various electrophilic and nucleophilic agents . For example, in the reaction with the Wittig reagent triphenylcarbethoxymethylenephosphorane (Ph3P=CHCO2Me), the 3a-methylated one gave the unusual phosphonium betaine .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 219.26 .科学的研究の応用

Chemical Reactivity and Interactions

Reactivity and Chemical Properties

Omelian et al. (2020) studied the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, including the 3a-methylated version. They found significant variations in chemical behavior depending on the attached 3a-substituent, impacting reaction courses with electrophilic and nucleophilic agents. Particularly, the 3a-methylated substrate demonstrated unique reactivity with the Wittig reagent, highlighting its distinctive chemical properties (Omelian et al., 2020).

Synthetic Methods and Biological Applications

Schulze and Illgen (1997) reviewed new synthetic methods and biological applications of isothiazole 1,1-dioxide derivatives, discussing their formation and pharmacological importance. Their research indicates the potential of these compounds in stereoselective synthesis and as pharmacological agents (Schulze & Illgen, 1997).

Applications in Synthesis

Cyclic Sulfonamides Synthesis

Greig et al. (2001) explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions involving isothiazole 1,1-dioxides. This method has implications for developing pharmacologically relevant compounds (Greig et al., 2001).

Cycloaddition Reactions in Organic Synthesis

Baggi et al. (1995) demonstrated the use of isothiazole 1,1-dioxides in cycloaddition reactions, leading to new synthetic pathways for various organic compounds. This research provides insight into the utility of these compounds in diverse organic syntheses (Baggi et al., 1995).

Preparation of Pharmacologically Important Compounds

The research by Greig et al. (2001) and Baggi et al. (1995) collectively underscores the role of isothiazole 1,1-dioxides in synthesizing pharmacologically significant molecules, highlighting their versatility in organic chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively.

作用機序

Target of Action

The compound belongs to the class of tetrahydropyrrolo[1,2-b]isothiazol-3(2h)-one 1,1-dioxides, which are known to interact with a variety of electrophilic and nucleophilic agents .

Mode of Action

The compound possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality . The attached 3a-substituent, in this case, a methyl group, significantly impacts the course of the reactions . For instance, in the reaction with the Wittig reagent triphenylcarbethoxymethylenephosphorane (Ph 3 P=CHCO 2 Me), the 3a-methylated compound gives the unusual phosphonium betaine .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the stability of similar compounds, such as sulfonamides, under physiological conditions has been highlighted .

特性

IUPAC Name |

3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHLKYQHASWNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1S(=O)(=O)C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

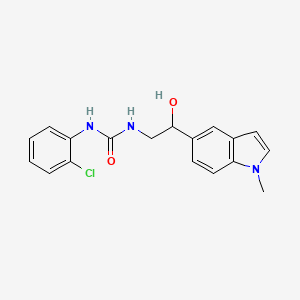

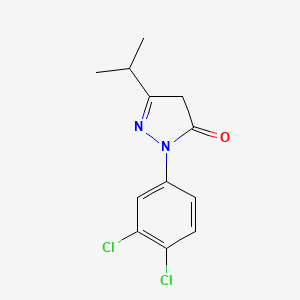

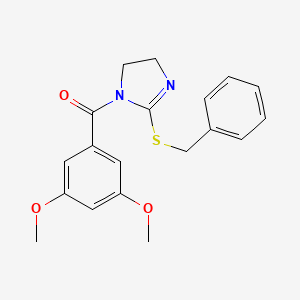

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2825466.png)

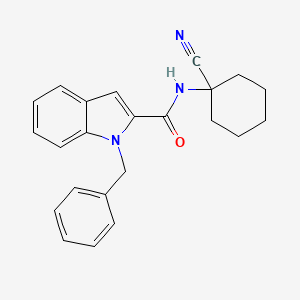

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)

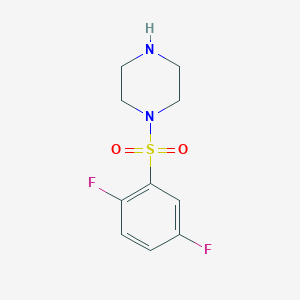

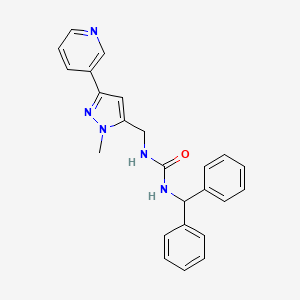

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2825471.png)

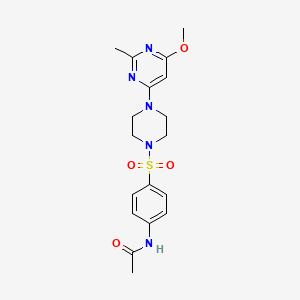

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)